![molecular formula C21H27F3N4O4S B2392326 1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097934-46-6](/img/structure/B2392326.png)

1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

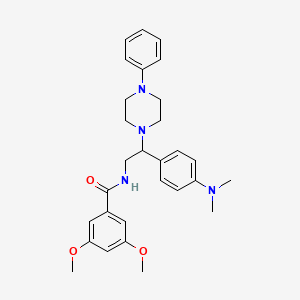

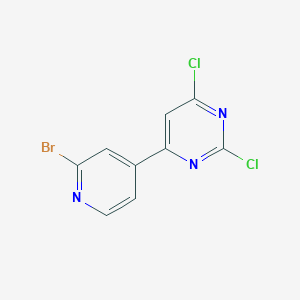

This compound is a bipiperidine derivative, which means it contains two piperidine rings. Piperidine is a common motif in many pharmaceuticals and natural products due to its ability to readily form stable heterocyclic compounds. The compound also contains a trifluoromethyl group attached to a pyridine ring, which could potentially increase its lipophilicity and metabolic stability .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the two piperidine rings, the sulfonyl group, and the trifluoromethylated pyridine ring. These functional groups could potentially engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and permeability .Applications De Recherche Scientifique

Synthesis and Structural Analysis

1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is involved in complex synthesis processes and structural analyses in organic chemistry. For instance, in the synthesis of dimethyl sulfomycinamate, a product of sulfomycin family of thiopeptide antibiotics, a similar compound is used as a key intermediate (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005). Additionally, studies on pyridinium-derived N-heterocyclic carbene complexes of platinum involve similar compounds, showcasing their relevance in exploring ligand substitution kinetics and molecular structures (Owen, Labinger, & Bercaw, 2004).

Catalysis and Photocatalysis

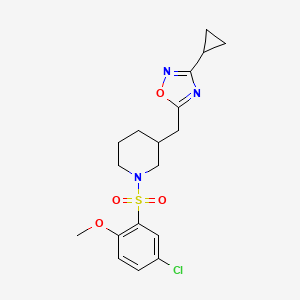

Compounds with structural similarities are used in catalysis and photocatalysis research. For example, rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, including a pyridine moiety bound to an oxazoline ring, have been synthesized for CO2 reduction. The catalytic cycle analysis for these complexes in acetonitrile supports C-O bond cleavage as the rate-determining step (Nganga, Samanamu, Tanski, Pacheco, Saucedo, Batista, Grice, Ertem, & Angeles‐Boza, 2017).

Drug Synthesis

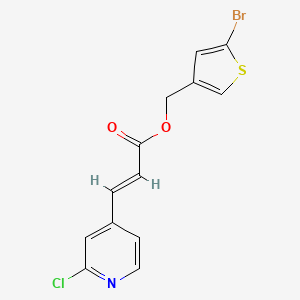

In pharmaceutical chemistry, similar compounds are used as intermediates in the synthesis of drugs. The preparation of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, a drug used for gastroesophageal reflux disease, involves the use of related chemical structures (Gilbile, Bhavani, & Vyas, 2017).

Material Science

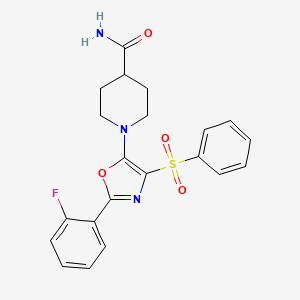

In the field of material science, these types of compounds contribute to the development of novel materials. For instance, a new diamine containing pyridine and trifluoromethylphenyl groups was synthesized for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers have applications due to their solubility, thermal stability, and mechanical properties (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

Orientations Futures

Propriétés

IUPAC Name |

3,5-dimethyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27F3N4O4S/c1-14-20(15(2)32-26-14)33(29,30)28-11-5-17(6-12-28)27-9-7-18(8-10-27)31-19-4-3-16(13-25-19)21(22,23)24/h3-4,13,17-18H,5-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVFPNKEWUFQRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F3N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2392244.png)

![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)

![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)

![Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2392255.png)

![diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2392263.png)